molecular formula C15H21IN2O2 B052012 Iodopride CAS No. 115860-70-3

Iodopride

Cat. No. B052012
M. Wt: 388.24 g/mol
InChI Key: JHMTYLJMPBFCTD-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodopride is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of the well-known drug, prazosin, which is used to treat hypertension. Iodopride has been found to have unique properties that make it a promising candidate for various applications in the field of medicine.

Scientific Research Applications

Iodopride has been extensively studied for its potential applications in various fields of medicine. One of the most promising applications is in the treatment of prostate cancer. Studies have shown that iodopride can selectively target prostate cancer cells and induce apoptosis. This makes it a potential candidate for the development of new cancer treatments.
Another potential application of iodopride is in the treatment of hypertension. Studies have shown that iodopride has a higher affinity for alpha-1 adrenergic receptors than prazosin, making it a more effective treatment for hypertension.

Mechanism Of Action

Iodopride works by selectively binding to alpha-1 adrenergic receptors in the body. These receptors are found in various tissues, including the prostate gland and blood vessels. By binding to these receptors, iodopride can induce various physiological effects, including vasodilation and apoptosis.

Biochemical And Physiological Effects

Iodopride has been found to have various biochemical and physiological effects. In vitro studies have shown that iodopride can induce apoptosis in prostate cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of prostate cancer cells by inducing cell cycle arrest.
In vivo studies have shown that iodopride can reduce blood pressure by inducing vasodilation in blood vessels. It has also been found to improve cardiac function by reducing myocardial fibrosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of iodopride for lab experiments is its high selectivity for alpha-1 adrenergic receptors. This makes it a useful tool for studying the physiological effects of these receptors. However, iodopride can be difficult to synthesize and is relatively expensive compared to other compounds.

Future Directions

There are several potential future directions for research on iodopride. One area of interest is in the development of new cancer treatments. Studies have shown that iodopride can selectively target prostate cancer cells, but further research is needed to determine its efficacy in vivo.
Another potential area of research is in the treatment of hypertension. Studies have shown that iodopride has a higher affinity for alpha-1 adrenergic receptors than prazosin, making it a more effective treatment for hypertension. However, more research is needed to determine its safety and efficacy in humans.
Conclusion:
Iodopride is a promising compound that has potential applications in various fields of medicine. Its unique properties make it a useful tool for scientific research. Further research is needed to determine its efficacy and safety in humans, but the potential benefits of this compound make it a promising candidate for future research.

Synthesis Methods

Iodopride can be synthesized through a simple reaction between prazosin and iodine. The reaction takes place in an anhydrous solvent, such as chloroform or dichloromethane, at room temperature. The product is then purified through column chromatography to obtain pure iodopride. The yield of the synthesis process is typically around 70%.

properties

CAS RN

115860-70-3

Product Name

Iodopride

Molecular Formula

C15H21IN2O2

Molecular Weight

388.24 g/mol

IUPAC Name

N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide

InChI

InChI=1S/C15H21IN2O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19)/t12-/m1/s1

InChI Key

JHMTYLJMPBFCTD-GFCCVEGCSA-N

Isomeric SMILES

CCN1CCC[C@@H]1CNC(=O)C2=C(C=CC(=C2)I)OC

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC

Other CAS RN

115860-70-3

synonyms

iodopride
iodopride 125I hydrochloride, (S)-isomer
iodopride HCl, (R)-isomer
iodopride hydrochloride, (S)-isomer
iodopride, (S)-isomer
N-((1-ethyl-2-pyrrolidinyl)methyl)-5-iodo-2-methoxybenzamide

Origin of Product

United States

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